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Compound of Interest

Compound Name: Ganoderic Acid C6

Cat. No.: B8148566

Get Quote

Executive Summary: The Isomerism Pitfall
The Core Reproducibility Challenge: Inconsistent findings regarding "Ganoderic Acid" efficacy

often stem from the conflation of Ganoderic Acid C6 (metabolic modulator) with Ganoderic

Acid A (cytotoxic agent) or Ganoderic Acid C2 (immunomodulator). Unlike its counterparts,

GAC6 exhibits limited direct cytotoxicity against cancer cell lines but shows superior potency in

metabolic regulation (aldose reductase inhibition and ABCA1-mediated cholesterol efflux).

Directive for Researchers: If your target endpoint is apoptosis induction in HepG2 or HeLa

cells, GAC6 is likely the wrong candidate. If your target is lipid metabolism or diabetic

complications, GAC6 is the superior isomer.

Comparative Analysis: GAC6 vs. Alternatives
The following data aggregates validated findings to contrast the biological profile of GAC6

against its most common "contaminant" isomers and standard drugs.

Table 1: Biological Activity & Specificity Profile
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Compound
Primary
Mechanism

Key Target
IC50 / EC50
(Validated)

Primary
Indication

Ganoderic Acid

C6

Metabolic

Regulation

Aldose

Reductase

IC50: ~15-25 µM

(Rat Lens)

Diabetic

Complications,

Atherosclerosis

Ganoderic Acid A
Apoptosis

Induction
NF-κB / Bcl-2

IC50: 187.6 µM

(HepG2)

Hepatocellular

Carcinoma,

Inflammation

Ganoderic Acid

DM

Autophagy/Apopt

osis

mTOR /

Androgen

Receptor

IC50: ~13-20 µM

(HeLa)

Prostate &

Breast Cancer

Ganoderic Acid

C2

Immunomodulati

on
TNF-α / STAT3

EC50: Variable

(Macrophage)

Immunosuppress

ion Recovery

Epalrestat(Drug)

Aldose

Reductase

Inhibitor

Aldose

Reductase

IC50: 0.01 - 0.1

µM

Diabetic

Neuropathy

(Standard

Control)

Critical Insight: GAC6 is significantly less cytotoxic than GA-DM. Researchers attempting to

reproduce "anti-cancer" effects using GAC6 will likely observe "inactive" results (IC50 > 200

µM), which is a correct finding, not an experimental failure.

Table 2: Chromatographic Separation (Reproducibility Check)
Failure to separate C6 from C5 or G results in "mixed phenotype" data.
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Isomer
Retention Time
(Rt)*

Molecular Weight Polarity Note

Ganoderic Acid C6 ~42.5 min 530.66 g/mol Mid-Polarity

Ganoderic Acid C5 ~40.1 min 530.66 g/mol
Co-elutes without

optimized gradient

Ganoderic Acid A ~28.3 min 516.67 g/mol
Higher Polarity (elutes

earlier)

Ganoderic Acid G ~48.2 min 532.68 g/mol
Lower Polarity (elutes

later)

*Note: Rt based on RP-HPLC C18 column, Acetonitrile:2% Acetic Acid gradient (See Protocol

1).

Mechanism of Action: The Metabolic Pathway
Unlike the apoptotic pathways triggered by GA-A, GAC6 functions primarily by upregulating the

ABCA1/G1 transporter system, facilitating reverse cholesterol transport. This mechanism is

critical for its anti-atherosclerotic effects.
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Caption: GAC6 mechanism of action focusing on LXR-mediated upregulation of ABCA1/G1

transporters for cholesterol efflux and suppression of inflammation.

Validated Experimental Protocols
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To ensure reproducibility, the following protocols address the two most common failure points:

Purity (Extraction) and Activity (Efflux Assay).

Protocol 1: High-Resolution Separation of GAC6 (HPLC)
Objective: Isolate GAC6 from structural isomers C5 and G.

Stationary Phase: C18 Reverse-Phase Column (e.g., Cosmosil 5C18-MS, 4.6 × 250 mm, 5

µm).

Mobile Phase:

Solvent A: Acetonitrile[1][2]

Solvent B: 2% Acetic Acid (aq)

Gradient Program:

0–5 min: 100% B (Equilibration)

20–40 min: Linear gradient to 30% A / 70% B

40–80 min: Linear gradient to 100% A[1]

Flow Rate: 0.8 mL/min.

Detection: UV at 252 nm (Specific absorption max for Ganoderic acids).

Validation Criteria: GAC6 must elute as a single peak at ~42.5 min with no shoulder peaks

(indicative of C5 contamination).

Protocol 2: Cholesterol Efflux Assay (Functional Validation)
Objective: Quantify GAC6 biological activity (Metabolic).

Cell Model: RAW 264.7 Macrophages.

Loading Phase:
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Incubate cells with [3H]-cholesterol (or fluorescent NBD-cholesterol) + acetylated LDL (50

µg/mL) for 24 hours to induce foam cell formation.

Equilibration:

Wash cells 2x with PBS. Incubate in serum-free medium + 0.2% BSA for 12 hours to allow

cholesterol pool equilibration.

Treatment Phase:

Treat cells with GAC6 (10, 20, 40 µM) for 12 hours.

Positive Control: TO901317 (LXR agonist).

Negative Control: Vehicle (DMSO < 0.1%).

Efflux Induction:

Add ApoA-1 (10 µg/mL) as the cholesterol acceptor for 4-6 hours.

Quantification:

Collect media (Effluxed cholesterol).

Lyse cells (Retained cholesterol).

Calculation: % Efflux = [Media Count / (Media Count + Lysate Count)] × 100.

Expected Result: GAC6 should dose-dependently increase efflux by 20-40% relative to

vehicle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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